molecular formula H6I2N2Pt B097511 cis-Diiododiammineplatinum(II) CAS No. 15978-93-5

cis-Diiododiammineplatinum(II)

Cat. No. B097511
CAS RN: 15978-93-5
M. Wt: 482.95 g/mol
InChI Key: PNCHTLQBARZRSO-UHFFFAOYSA-L
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Description

Cisplatin, also known as cis-diamminedichloroplatinum(II), is a platinum-based chemotherapeutic drug used in the treatment of various human cancers, including bladder, head and neck, lung, ovarian, and testicular cancers. It is effective against a range of cancer types, such as carcinomas, germ cell tumors, lymphomas, and sarcomas. Its effectiveness is attributed to its ability to form crosslinks with DNA, interfering with DNA repair mechanisms, causing DNA damage, and inducing apoptosis in cancer cells .

Synthesis Analysis

The synthesis of cisplatin involves the coordination of platinum with two chloride ligands and two ammonia molecules. The crystal and molecular structure of a related compound, cis-dichloroethionineplatinum(II), provides insights into the coordination chemistry of platinum complexes. In this related compound, the ethionine coordinates to platinum through amino nitrogen and sulfur atoms, forming a six-membered ring with a skewed chair conformation . Although the synthesis of cisplatin itself is not detailed in the provided papers, the structural information of related compounds can give insights into the synthesis process.

Molecular Structure Analysis

The molecular structure of cisplatin involves a platinum center with a cis configuration of two ammonia ligands and two chloride ligands. The structure of cisplatin-induced DNA interstrand cross-links has been elucidated using nuclear magnetic resonance (NMR), revealing that the platinum lies in the minor groove of DNA, causing the double helix to bend toward the minor groove and locally reverse to a left-handed form . This structural alteration is significant for the drug's interaction with DNA and its subsequent biological effects.

Chemical Reactions Analysis

Cisplatin primarily reacts with DNA, forming intra- and interstrand adducts that bend and unwind the DNA helix. These adducts attract proteins with high-mobility-group domains, which shield the modified DNA from repair mechanisms. The major DNA adduct results from coordination of two adjacent guanine bases to platinum, forming the intrastrand crosslink cis-[Pt(NH3)2[d(GpG)-N7(1), -N7(2)]] . This crosslinking is crucial for the drug's anticancer activity.

Physical and Chemical Properties Analysis

Cisplatin's physical and chemical properties are closely related to its biological activity. The drug's ability to inhibit DNA synthesis is a key aspect of its mechanism of action. It has been shown to selectively inhibit DNA synthesis in vivo, with a persistent inhibitory action on DNA synthesis being directly related to its chemotherapeutic efficacy . Cisplatin also inhibits the synthesis of ribosomal RNA in vivo, disrupting the localization of transcription factors and components of the RNA polymerase I transcription machinery . The interaction of cisplatin with human superoxide dismutase (hSOD1) indicates its potential to bind proteins and possibly influence their function .

Scientific Research Applications

Molecular Mechanisms in Cancer Therapy

Cis-Diiododiammineplatinum(II), commonly known as cisplatin, has been extensively studied for its role in cancer therapy. Its primary mechanism of action involves crosslinking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and the induction of apoptosis in cancer cells. This makes it effective against a variety of cancers, including carcinomas, germ cell tumors, lymphomas, and sarcomas (Dasari & Tchounwou, 2014).

Systems Biology and Resistance

Cisplatin's efficacy and its role in inducing cellular senescence or mitochondrial apoptosis have been investigated using systems biology approaches. These studies aim to understand the complex circuitries underpinning cisplatin resistance, driving the development of approaches to tackle this clinically relevant problem (Galluzzi et al., 2014).

DNA Interactions and Structural Insights

Research has also focused on understanding how cisplatin interacts with DNA at a molecular level. Nuclear magnetic resonance (NMR) studies have revealed the solution structure of cisplatin-induced DNA cross-links, providing insights into the chemical reactivity and the structural consequences of these cross-links on DNA (Huang et al., 1995).

Impact on Cellular Processes

Cisplatin has been shown to influence various cellular processes. For instance, it induces apoptosis by translocating endogenous Bax in mouse collecting duct cells, highlighting a critical event in apoptosis induced by cisplatin (Lee et al., 2001).

DNA Mutation Specificity

Further studies have examined the specificity of mutations induced by cisplatin in genes, providing insights into its mutagenic potential and binding specificity (de Boer & Glickman, 1989).

Influence on Ribosomal RNA Synthesis

Cisplatin's effect extends to ribosomal RNA synthesis, as it has been shown to block the synthesis of rRNA in vivo, impacting the cellular transcription machinery (Jordan & Carmo-Fonseca, 1998).

Nanotechnology-Based Delivery Systems

Recent advancements include the development of nanotechnology-based drug delivery systems for cisplatin, aiming to overcome limitations like poor solubility, drug resistance, and toxicities (Farooq et al., 2019).

properties

IUPAC Name

azane;diiodoplatinum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCHTLQBARZRSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.I[Pt]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6I2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15978-94-6
Record name Platinum, diamminediiodo-, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

482.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Diiododiammineplatinum(II)

CAS RN

13841-96-8, 15978-93-5
Record name Diamminediiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13841-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Diamminediiodoplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15978-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum, diamminediiodo-, (SP-4-2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diamminediiodoplatinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Diiododiammineplatinum(II)
Reactant of Route 2
cis-Diiododiammineplatinum(II)

Citations

For This Compound
5
Citations
NN Zheligovskaya, RG Kileev, VI Spitsyn… - Bull. Acad. Sci. USSR …, 1975 - osti.gov
Cis-Diammine complexes of platinum(II) are isomerized under the influence of ..gamma.. irradiation. The isomerization of the cis-diiodo complexes of platinum(II) proceeds more readily …
Number of citations: 4 www.osti.gov
T Shimura, T Tomohiro, T Laitalainen… - Chemical and …, 1988 - jstage.jst.go.jp
Platinum greens can be synthesized effectively and selectively from aquated cis—diiododiammineplatinum (II) and pyrimidine deriva—tives with hydrogen peroxide under argon. By …
Number of citations: 22 www.jstage.jst.go.jp
奥野洋明, 井上隆幸, 米光宰, 友廣岳則 - Chemical & pharmaceutical …, 1987 - cir.nii.ac.jp
A method is given for the selective synthesis of antitumor platinum greens in a reaction of the hydrolysis products of cis-diiododiammineplatinum (II) and nucleosides via visible-light …
Number of citations: 0 cir.nii.ac.jp
Y Okuno, T Inoue, O Yonemitsu, T Tomohiro… - Chemical and …, 1987 - jstage.jst.go.jp
A method is given for the selective synthesis of antitumor platinum greens in a reaction of the hydrolysis products of cisdiiododiammineplatinum(II) and nucleosides via visible-light …
Number of citations: 15 www.jstage.jst.go.jp
T Shimura, T Tomohiro, K Maruno… - Chemical and …, 1987 - jstage.jst.go.jp
Platinum pyrimidine greens are very effective against L1210 cells, but the blues are inactive. A clear relationship between the activity and size of Pt-green molecules has been observed…
Number of citations: 18 www.jstage.jst.go.jp

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